molecular formula C22H15BrClN3O2 B11322448 5-(4-bromophenyl)-N-(2-chlorobenzyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide

5-(4-bromophenyl)-N-(2-chlorobenzyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11322448
M. Wt: 468.7 g/mol
InChI Key: NJADVFZOSZNVRG-UHFFFAOYSA-N
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Description

5-(4-BROMOPHENYL)-N-[(2-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a combination of bromine, chlorine, and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-BROMOPHENYL)-N-[(2-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 4-bromobenzaldehyde with 2-chlorobenzylamine to form an imine intermediate. This intermediate is then subjected to cyclization with 2-pyridinecarboxylic acid and an appropriate oxidizing agent to yield the final oxazole derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(4-BROMOPHENYL)-N-[(2-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-BROMOPHENYL)-N-[(2-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of 5-(4-BROMOPHENYL)-N-[(2-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme function or alteration of receptor signaling pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • **5-(4-BROMOPHENYL)-N-[(2-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE
  • 4-(5-BROMO-2-CHLOROBENZYL)PHENOL
  • (2-BROMO-4-CHLOROPHENYL)(PHENYL)METHANOL

Uniqueness

Compared to similar compounds, 5-(4-BROMOPHENYL)-N-[(2-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxazole ring and the presence of both bromine and chlorine atoms make it particularly versatile for various applications .

Properties

Molecular Formula

C22H15BrClN3O2

Molecular Weight

468.7 g/mol

IUPAC Name

5-(4-bromophenyl)-N-[(2-chlorophenyl)methyl]-N-pyridin-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H15BrClN3O2/c23-17-10-8-15(9-11-17)20-13-19(26-29-20)22(28)27(21-7-3-4-12-25-21)14-16-5-1-2-6-18(16)24/h1-13H,14H2

InChI Key

NJADVFZOSZNVRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN(C2=CC=CC=N2)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)Br)Cl

Origin of Product

United States

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